molecular formula C33H68 B14382364 11,21-Dimethylhentriacontane CAS No. 90052-43-0

11,21-Dimethylhentriacontane

Cat. No.: B14382364
CAS No.: 90052-43-0
M. Wt: 464.9 g/mol
InChI Key: CJFUDEXKMZHMRN-UHFFFAOYSA-N
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Description

11,21-Dimethylhentriacontane is a long-chain hydrocarbon with the molecular formula C₃₃H₆₈ . It is a member of the alkane family, characterized by its saturated carbon chain with single bonds. This compound is notable for its structural complexity due to the presence of two methyl groups at the 11th and 21st positions on the hentriacontane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,21-Dimethylhentriacontane typically involves the alkylation of hentriacontane with methyl groups. This can be achieved through Friedel-Crafts alkylation, where a methyl halide reacts with hentriacontane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of unsaturated precursors or direct synthesis from smaller hydrocarbons through controlled polymerization processes. These methods are designed to produce high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

11,21-Dimethylhentriacontane primarily undergoes reactions typical of alkanes, including:

    Oxidation: This reaction can occur under high temperatures or in the presence of strong oxidizing agents, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can further saturate any unsaturated impurities.

    Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule under UV light or heat.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.

    Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light.

Major Products Formed

    Oxidation: Formation of 11,21-dimethylhentriacontanol, 11,21-dimethylhentriacontanal, or 11,21-dimethylhentriacontanoic acid.

    Substitution: Formation of 11,21-dimethyl-11-chlorohentriacontane or 11,21-dimethyl-11-bromohentriacontane.

Scientific Research Applications

11,21-Dimethylhentriacontane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11,21-Dimethylhentriacontane is primarily related to its physical properties rather than specific biochemical interactions. Its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability. This can influence the delivery and efficacy of hydrophobic drugs encapsulated within its structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11,21-Dimethylhentriacontane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. This structural variation can affect its melting point, boiling point, and reactivity compared to other dimethylhentriacontanes.

Properties

CAS No.

90052-43-0

Molecular Formula

C33H68

Molecular Weight

464.9 g/mol

IUPAC Name

11,21-dimethylhentriacontane

InChI

InChI=1S/C33H68/c1-5-7-9-11-13-16-20-24-28-32(3)30-26-22-18-15-19-23-27-31-33(4)29-25-21-17-14-12-10-8-6-2/h32-33H,5-31H2,1-4H3

InChI Key

CJFUDEXKMZHMRN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)CCCCCCCCCC(C)CCCCCCCCCC

Origin of Product

United States

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